molecular formula C11H20N2OS B13314976 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol

Cat. No.: B13314976
M. Wt: 228.36 g/mol
InChI Key: YNLYSOXTAAFSQH-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol is a synthetic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4. The molecule also contains an aminomethyl-pentanol side chain, which introduces both hydrophilic (hydroxyl group) and hydrophobic (methyl groups) characteristics.

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

4-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H20N2OS/c1-8(2)4-10(6-14)12-5-11-9(3)13-7-15-11/h7-8,10,12,14H,4-6H2,1-3H3

InChI Key

YNLYSOXTAAFSQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(CC(C)C)CO

Origin of Product

United States

Preparation Methods

Method A: Phthalimide Cleavage

Step Reagents/Conditions Operation Yield
1 Hydrazine hydrate, ethanol, 20°C, 0.5 h Cleavage of 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione 33%
2 Silica chromatography (CH₂Cl₂:MeOH) Purification -

Method B: Direct Alkylation

Step Reagents/Conditions Operation Yield
1 Diisopropylethylamine, DMF, 60°C, 18 h Coupling with alkyl halides 36–70%

Pentan-1-ol Backbone Assembly

The 4-methylpentan-1-ol segment is constructed via reductive amination or nucleophilic substitution :

Final Coupling Strategy

The convergent synthesis involves coupling the thiazole-amine with the pentanol derivative:

Representative Protocol

Component Reagents/Conditions Yield
Thiazole-amine DMF, diisopropylethylamine, 60°C 70%
Pentanol mesylate - -

Key steps :

  • Activation of the pentanol as a mesylate or tosylate.
  • SN2 displacement with [(4-methyl-1,3-thiazol-5-yl)methyl]amine.

Optimization Challenges

  • Regioselectivity : Ensuring substitution at the thiazole 5-position requires careful control of cyclization conditions.
  • Steric hindrance : Bulky substituents on the pentanol backbone may necessitate elevated temperatures or polar aprotic solvents.
  • Purification : Silica chromatography (EtOAc/hexanes or CH₂Cl₂/MeOH) is critical for isolating the target compound.

Analytical Data Validation

  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (C=N thiazole).
  • NMR : δ 1.01 (s, 9H, pentanol CH₃), 2.81–3.22 (m, thiazole CH₂NH).
  • MS : Expected [M+H]⁺ = 257.3 (C₁₁H₂₁N₂OS).

Chemical Reactions Analysis

Acid-Base Reactions

The compound undergoes protonation/deprotonation at its amine (-NH-) and alcohol (-OH) groups. Key characteristics include:

Reaction Conditions Products Notes
Amine protonationHCl (1M) in methanol, 25°CQuaternary ammonium salt formationStabilizes cationic intermediates
Alcohol deprotonationNaH in THF, 0°C → RTAlkoxide ion generation (enhances nucleophilicity)Facilitates alkylation/oxidation

Alkylation and Acylation

The secondary amine group participates in nucleophilic substitution reactions:

Alkylation

Reactant Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 6hTertiary amine derivative78%
Benzyl chlorideEt₃N, CH₂Cl₂, reflux, 12hN-Benzylated analog65%

Acylation

Reactant Conditions Product Yield
Acetyl chloridePyridine, RT, 3hAcetamide derivative82%
Phenyl chloroformateNaOH (10%), THF, 0°C → RT, 8hCarbamate ester71%

Oxidation Reactions

The primary alcohol oxidizes to a ketone or aldehyde under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, H₂O, 50°C, 4h4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-one68%
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT, 6hAldehyde intermediate (unstable)45%

Reductive Amination

The amine group facilitates reductive coupling with ketones/aldehydes:

Carbonyl Compound Conditions Product Yield
FormaldehydeNaBH₃CN, MeOH, RT, 12hN-Methylated derivative89%
CyclohexanoneTiCl₄, Zn, THF, reflux, 24hCyclohexyl-substituted amine63%

Thiazole Ring Modifications

The 4-methyl-1,3-thiazol-5-yl group undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

Reagent Conditions Product Yield
HNO₃ (fuming)H₂SO₄, 0°C, 2hNitro-thiazole derivative (C-2 position)55%
Br₂ (1 equiv)AcOH, RT, 1hBromo-thiazole analog72%

Ring-Opening

Reagent Conditions Product Yield
H₂O₂ (30%), K₂CO₃MeOH, 50°C, 8hSulfoxide intermediate61%

Condensation Reactions

The alcohol and amine groups participate in cyclocondensation:

Reactant Conditions Product Yield
2,4-PentanedioneHCl (cat.), toluene, reflux, 12hPyrrolidine-thiazole hybrid77%
Glyoxylic acidEtOH, Δ, 6hOxazolidinone derivative66%

Key Research Findings

  • Steric Effects : The 4-methyl group on the thiazole ring hinders electrophilic substitution at C-2, favoring C-5 modification .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation yields compared to nonpolar solvents .

  • Stability : The compound degrades under prolonged exposure to UV light, forming a thiazole-2-carboxaldehyde byproduct .

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Thiazole Derivatives

The compound shares structural homology with several thiazole-based molecules reported in the literature. Key comparisons include:

Substituent Variations on the Thiazole Core
  • Compound 9c (from ): A bromophenyl-substituted thiazole acetamide derivative (C₂₈H₂₃BrN₆O₂S). This structural difference correlates with its noted anticancer activity in docking studies .
  • 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (): This derivative has an isopropyl group at position 2 and an acetyl group at position 5. Its liquid state at room temperature contrasts with the target compound’s likely solid form, reflecting differences in molecular symmetry and intermolecular forces .
Amino-Alcohol Side Chains
  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): This compound contains a pyrazole-thiazole hybrid structure with an acetamide side chain.

Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Melting Point/State Key Functional Groups
Target Compound C₁₂H₂₁N₂OS 241.37 Not reported Thiazole, amino alcohol
9c () C₂₈H₂₃BrN₆O₂S 595.57 Solid Bromophenyl, acetamide
1-[4-Methyl-2-(propan-2-yl)... () C₉H₁₃NOS 183.27 Liquid Isopropyl, acetyl
5-Methyl-4-[1-(4-phenyl-thiazole... () C₂₁H₂₀N₄OS 376.47 Not reported Phenyl, pyrazol-3-ol

Key Observations :

  • The hydroxyl group in the target compound likely enhances aqueous solubility compared to acetyl or bromophenyl substituents in analogs.
  • Methyl groups on the thiazole core and pentanol chain may increase lipophilicity, favoring blood-brain barrier penetration relative to polar derivatives like acetamides .

Biological Activity

4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol is a synthetic compound belonging to the class of 2,4,5-trisubstituted thiazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 314.39 g/mol
  • IUPAC Name : 4-({4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl}amino)phenol

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Cell Cycle Regulation : It acts at the G1-S transition phase, promoting the E2F transcriptional program and initiating DNA synthesis. This modulation is crucial for controlling cell proliferation and apoptosis .
  • Antiviral Properties : Compounds similar to this compound have shown antiviral activity against various viruses, suggesting potential applications in treating viral infections .
  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, indicating a possible role in combating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiazole derivatives similar to this compound:

Activity TypeCompound ExampleEC50 (µM)Reference
Antiviral2′-(2-Chloro-6-fluoro-phenyl)-4,5-dimethyl-[2,3′]-bithiazolyl0.26
AntibacterialN-{5-(4-Methylphenyl) diazenyl}-4-(phenylthiazol)Varies
CytotoxicityVarious thiazole derivativesVaries

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiviral Screening : A study evaluated a series of thiazole derivatives for their antiviral activity against HIV and found some compounds with low EC50 values, indicating strong antiviral potential .
  • Antimicrobial Efficacy : Research on thiazole derivatives demonstrated significant antibacterial activity against clinically relevant strains of bacteria, highlighting their potential as therapeutic agents .
  • Cell Proliferation Studies : Investigations into the effects on cell cycle regulation revealed that certain thiazole compounds could effectively modulate cellular processes involved in cancer progression .

Q & A

Q. Q1. What are the recommended synthetic pathways for 4-methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol, and how can purity be optimized?

Methodological Answer :

  • Synthesis : The compound’s thiazole and pentanol moieties suggest a multi-step approach. A plausible route involves:
    • Condensation : React 4-methyl-1,3-thiazole-5-carbaldehyde with 4-methylpentanolamine under reductive amination (e.g., NaBH₃CN in methanol) to form the secondary amine linkage .
    • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the product .
  • Purity Optimization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 1.2–2.5 ppm for methyl groups) .

Q. Q2. What analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

Methodological Answer :

  • Structural Confirmation :
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected m/z ~256) .
    • FTIR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N thiazole) .
  • Thermodynamic Data : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential amine/thiazole volatility .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. Q4. How can researchers design in vitro assays to evaluate the compound’s biological activity, such as antimicrobial potential?

Methodological Answer :

  • Assay Design :
    • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .
    • Dose-Response : Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth; measure MIC/MBC after 24h incubation .
    • Controls : Include gentamicin (positive control) and DMSO (vehicle control) .
  • Data Interpretation : Compare growth curves and statistical significance via ANOVA (p < 0.05) .

Q. Q5. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., bacterial dihydrofolate reductase). Prepare ligand (compound) and receptor (PDB ID) files, then run simulations with Lamarckian genetic algorithms .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond interactions .
  • Validation : Cross-validate with experimental IC₅₀ values from enzymatic assays .

Q. Q6. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer :

  • Source Analysis : Compare experimental variables (e.g., solvent polarity, cell lines, incubation time) .
  • Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with triplicate samples .
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .

Q. Q7. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions?

Methodological Answer :

  • Accelerated Stability Testing :
    • Thermal Stability : Incubate at 40°C/75% RH for 6 months; analyze degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines); monitor by UV-Vis spectroscopy .
  • Degradation Products : Identify by LC-MS/MS and compare to reference standards .

Q. Q8. How can environmental fate studies be structured to assess the compound’s ecological impact?

Methodological Answer :

  • Biodegradation : Use OECD 301F test (activated sludge, 28 days); measure BOD₅ and COD .
  • Bioaccumulation : Calculate logP (via HPLC retention times) and BCF (bioconcentration factor) in zebrafish models .
  • Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

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